![molecular formula C20H24N2O5S B2906337 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide CAS No. 922120-36-3](/img/structure/B2906337.png)
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
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Description
“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide” is a complex organic compound. The core structure of this compound is a 3,4-dihydroisoquinoline, which is a type of isoquinoline . The 6,7 positions of the isoquinoline ring are substituted with methoxy groups (-OCH3), and the 2 position is substituted with a sulfonyl group (-SO2-) linked to an ethyl group (-CH2CH3) and a benzamide group .
Molecular Structure Analysis
The molecular structure of “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide” is complex due to the presence of multiple functional groups. The 3,4-dihydroisoquinoline core provides a bicyclic structure, and the methoxy, sulfonyl, ethyl, and benzamide groups contribute to the overall molecular geometry .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide, also known as N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}benzamide:
Pharmaceutical Development
This compound is a derivative of tetrahydroisoquinoline, a structure known for its broad-spectrum biological activity. It has potential applications in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with anti-inflammatory, antiviral, antifungal, and anticancer properties . The unique structural features of this compound make it a promising candidate for further drug development and optimization.
Neuroprotective Agents
Research has shown that tetrahydroisoquinoline derivatives can act as neuroprotective agents. This compound could be explored for its potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s . Its ability to interact with neural pathways and protect against neurotoxicity makes it a valuable candidate for developing neuroprotective therapies.
Enzyme Inhibition
The compound’s structure suggests it could be an effective inhibitor of certain enzymes. For example, it may inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters . This inhibition could be beneficial in managing conditions like Parkinson’s disease, where maintaining higher levels of dopamine is crucial.
Antiviral Research
Given the broad-spectrum biological activity of tetrahydroisoquinoline derivatives, this compound could be investigated for its antiviral properties . It may inhibit viral replication or interfere with viral entry into host cells, making it a potential candidate for developing new antiviral drugs.
Cancer Treatment
The compound’s potential anticancer properties are of significant interest. Tetrahydroisoquinoline derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . This compound could be further explored for its efficacy against various types of cancer, including breast, lung, and prostate cancers.
Anti-inflammatory Agents
Inflammation is a common underlying factor in many diseases, and compounds that can modulate inflammatory pathways are highly valuable. This compound could be studied for its anti-inflammatory effects, potentially leading to new treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antifungal Applications
The compound may also have antifungal properties, making it a candidate for developing treatments against fungal infections . Its ability to disrupt fungal cell walls or inhibit fungal growth could be beneficial in managing conditions like candidiasis and aspergillosis.
Synthetic Chemistry
In addition to its biological applications, this compound can be used in synthetic chemistry as a building block for creating more complex molecules . Its unique structure allows for various chemical modifications, making it a versatile tool in the synthesis of new compounds with potential biological activity.
properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVNGTRGRPDVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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